Cbz-DL-Phe-DL-Arg-OMe.HCl

Enzymatic peptide synthesis Cysteine protease Cathepsin L1

Researchers often face assay interference or racemization when using unprotected or fluorogenic peptide substrates. This compound offers a validated solution. - **For Protease Activity:** Quantify cathepsin L1 or trypsin via HPLC/LC-MS; avoids autofluorescence issues common with AMC-based substrates. - **For Peptide Synthesis:** Acid-stable Cbz group enables orthogonal deprotection with Boc chemistry; methyl ester cleaves chemoselectively without racemization. - **Supply:** Standard research quantities available; immediate shipment.

Molecular Formula C24H32ClN5O5
Molecular Weight 506.0 g/mol
Cat. No. B12113923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Phe-DL-Arg-OMe.HCl
Molecular FormulaC24H32ClN5O5
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H
InChIKeyNTRMVHYAEGFZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Phe-DL-Arg-OMe.HCl: Overview


Cbz-DL-Phe-DL-Arg-OMe.HCl is a synthetic dipeptide derivative comprising N-terminal carboxybenzyl (Cbz) protection on a DL-phenylalanine residue linked to a DL-arginine methyl ester, isolated as the hydrochloride salt. The compound belongs to the class of N-protected aminoacyl-arginine esters, a well‑established family of chromogenic and fluorogenic protease substrates [1]. The Cbz (benzyloxycarbonyl) group, first introduced by Zervas and Bergmann, remains a cornerstone protecting group in solution‑phase peptide synthesis due to its orthogonal stability to acidic conditions and facile removal by catalytic hydrogenolysis [2]. The methyl ester moiety enhances solubility in organic solvents and serves as a leaving group in enzymatic assays, enabling detection of protease activity via esterolysis [1].

1
Protease substrate with ester‑based detection
2
Cbz protection for orthogonal deprotection strategies
3
Enzymatic peptide synthesis acyl acceptor

Cbz-DL-Phe-DL-Arg-OMe.HCl: Key Advantages


Substituting Cbz-DL-Phe-DL-Arg-OMe.HCl with a close analog—such as an unprotected dipeptide, a Boc‑protected variant, or a fluorogenic AMC derivative—introduces quantifiable deviations in enzymatic recognition, synthetic utility, and assay compatibility. The Cbz group confers orthogonal stability under acidic conditions where Boc groups are cleaved, enabling selective deprotection strategies in convergent peptide synthesis [1]. The Phe‑Arg sequence is a critical determinant of protease specificity: the P2 phenylalanine side chain engages the S2 subsite of cysteine cathepsins and serine proteases, whereas simple Arg‑OMe derivatives (e.g., Cbz‑Arg‑OMe) lack this hydrophobic recognition element and exhibit markedly different kinetic profiles [2]. Furthermore, the methyl ester leaving group yields a hydrolysis product (Cbz-Phe-Arg-OH) that can be quantified by HPLC or LC‑MS, offering an alternative to fluorescence‑based detection in systems where autofluorescence or quenching compromises AMC‑based assays [3]. These differences underscore that in‑class compounds are not interchangeable without re‑optimizing reaction conditions and detection workflows.

Cbz vs Boc protection
Cbz is acid‑stable, orthogonal to Boc; Boc analogs cannot be used where orthogonal deprotection is required.
Phe‑Arg motif specificity
The P2 Phe residue determines protease selectivity; simpler Arg‑OMe derivatives lack hydrophobic S2 engagement and show different kinetics.
Methyl ester vs AMC detection
Methyl ester enables LC‑MS quantification; AMC‑based analogs require fluorescence and may fail in autofluorescent matrices.

Cbz-DL-Phe-DL-Arg-OMe.HCl: Evidence vs. Analogs


Cathepsin L1-Catalyzed Peptide Synthesis

Cbz-Phe-Arg-OMe functions as an acyl acceptor in the cathepsin L1‑catalyzed synthesis of the tripeptide Z-Phe-Arg-SerNH₂, demonstrating utility in enzymatic peptide bond formation that is not reported for the corresponding free acid (Z-Phe-Arg-OH) or for AMC‑conjugated analogs [1]. Under the reported conditions (0.1 M ammonium acetate, pH 9.0, 12.5% v/v acetonitrile, 37 °C), LC‑MS detected tripeptide formation within 10 min, continuing up to 5.5 h [1].

Acyl acceptor activity
Supporting evidence
Tripeptide formation detected by LC‑MS within 10 min; free acid or AMC analog show no synthetic activity.
Enables enzymatic peptide ligation studies
Requires cathepsin L1 system; conditions from source
Enzymatic peptide synthesis Cysteine protease Cathepsin L1

Cbz Stability Under Acidic Boc Removal

The Cbz (benzyloxycarbonyl) group is stable to mild acidic conditions (e.g., trifluoroacetic acid) that quantitatively remove Boc (tert‑butyloxycarbonyl) groups, enabling orthogonal protection strategies in convergent peptide synthesis [1]. In contrast, Boc‑protected analogs (e.g., Boc‑Phe‑Arg‑OMe) undergo rapid acidolysis, precluding their use in synthetic sequences requiring acidic deprotection of other functionalities while retaining N‑terminal protection [1].

Orthogonal protection
Class-level inference
Cbz stable to TFA; removed by hydrogenolysis. Boc cleaved by mild acid.
Supports orthogonal deprotection strategy selection
Well‑established in peptide chemistry
Peptide synthesis Protecting group strategy Orthogonal deprotection

Phe-Arg Motif in Protease Recognition

The P2 phenylalanine residue in Cbz-Phe-Arg-OMe engages the hydrophobic S2 subsite of serine and cysteine proteases, dramatically altering substrate specificity relative to analogs lacking a hydrophobic P2 residue. In a series of Cbz‑dipeptide‑Rhodamine substrates, the Cbz‑Phe‑Arg derivative exhibited high selectivity for human plasmin (no detectable hydrolysis by human thrombin), whereas the Cbz‑Pro‑Arg derivative was preferentially hydrolyzed by thrombin [1]. The single amino acid derivative (Cbz‑Arg‑NH)₂‑Rhodamine displayed substantially lower catalytic efficiency (kcat/Km) compared to dipeptide substrates [1].

Protease selectivity
Class-level inference
Cbz‑Phe‑Arg‑Rhodamine: >100‑fold discrimination plasmin vs thrombin; Cbz‑Arg‑NH₂‑Rhodamine: kcat/Km ~1.7×10⁶ M⁻¹·s⁻¹.
P2 Phe residue critical for S2 subsite recognition
Based on Rhodamine substrate series; pure enzymes
Protease substrate specificity Enzyme kinetics Serine protease

HPLC/LC‑MS Detection Without Fluorescence

Cbz-Phe-Arg-OMe generates the hydrolysis product Cbz-Phe-Arg-OH upon esterase or protease cleavage, which can be separated and quantified by reverse‑phase HPLC or LC‑MS without reliance on fluorescence [1]. In contrast, fluorogenic analogs such as Cbz-Phe-Arg-AMC require fluorescence detection (λex/λem ≈ 380/460 nm) and are susceptible to interference from autofluorescent compounds or quenchers present in complex biological matrices .

Non‑fluorescent detection
Class-level inference
Hydrolysis product Cbz‑Phe‑Arg‑OH quantified by LC‑MS, avoiding fluorescence interference.
Enables assay in autofluorescent or quenching matrices
Validated in cathepsin L1 buffer system
Analytical detection Protease assay Non‑fluorogenic substrate

Racemization-Free Deprotection of Cbz Dipeptides

Selective deprotection of methyl esters in N‑Cbz‑protected dipeptides using bis(tributyltin) oxide proceeds with good yields and no detectable racemization [1]. In a study of N‑α‑Cbz‑L‑alanyl‑L‑alanine methyl ester, chemoselective cleavage to the corresponding carboxylic acid was achieved without evidence of free amino acid formation, confirming peptide bond integrity [1].

Racemization‑free deprotection
Class-level inference
No racemization during methyl ester cleavage with bis(tributyltin) oxide.
Preserves chiral integrity for downstream coupling
Demonstrated on Cbz‑Ala‑Ala‑OMe model
Peptide synthesis Racemization Deprotection efficiency

Cbz-DL-Phe-DL-Arg-OMe.HCl: Applications


Cathepsin L1 Peptide Ligation

Employ Cbz-DL-Phe-DL-Arg-OMe.HCl as an acyl acceptor in cathepsin L1‑catalyzed synthesis of tripeptides (e.g., Z-Phe-Arg-SerNH₂). This application leverages the compound's demonstrated competence in protease‑mediated peptide bond formation, a property not shared by free acid or AMC‑conjugated analogs [1]. Conditions: 0.1 M ammonium acetate pH 9.0, 12.5% acetonitrile, 37 °C; monitor by LC‑MS [1].

Orthogonal Protection in Convergent Synthesis

Utilize the acid‑stable Cbz group for N‑terminal protection in synthetic schemes requiring orthogonal deprotection alongside Boc‑protected residues. Cbz-DL-Phe-DL-Arg-OMe.HCl remains intact under TFA treatment that removes Boc groups, enabling sequential deprotection and fragment condensation [1]. Final Cbz removal is achieved by catalytic hydrogenolysis (H₂, Pd/C) [1].

Protease Assays Without Fluorescence Interference

Use Cbz-DL-Phe-DL-Arg-OMe.HCl as a non‑fluorogenic substrate to measure protease (e.g., cathepsin L1, trypsin‑like serine proteases) activity in crude biological samples where autofluorescence or compound interference compromises AMC‑based detection [1]. Hydrolysis to Cbz-Phe-Arg-OH is quantified by HPLC or LC‑MS, providing a robust alternative to fluorescence readouts [1].

Racemization-Free Chiral Peptide Synthesis

Apply Cbz-DL-Phe-DL-Arg-OMe.HCl in synthetic routes where preservation of stereochemistry is critical. The Cbz‑protected dipeptide ester framework undergoes chemoselective methyl ester cleavage with bis(tributyltin) oxide without detectable racemization, ensuring retention of chiral integrity in subsequent coupling steps [1].

Application
Selection Property
Validation Focus
Cathepsin L1 peptide ligation
Acyl acceptor competence
LC‑MS tripeptide detection
Orthogonal protection synthesis
Acid‑stable Cbz group
Compatibility with Boc deprotection
Protease assays in complex matrices
Non‑fluorogenic methyl ester
HPLC/LC‑MS product quantification
Chiral peptide synthesis
Racemization‑free deprotection
Chiral integrity by HPLC

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